

Overcoming cell permeability issues with Alpha, Beta-Trehalose-13C12

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Compound of Interest

Compound Name: Alpha,Beta-Trehalose-13C12

Cat. No.: B15622485

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Technical Support Center: Alpha, Beta-Trehalose-13C12

Welcome to the technical support center for **Alpha,Beta-Trehalose-13C12**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this isotopically labeled sugar for studying cellular uptake and metabolism. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Alpha, Beta-Trehalose-13C12 and what are its primary applications?

A1: **Alpha,Beta-Trehalose-13C12** is a stable isotope-labeled version of trehalose, a naturally occurring disaccharide.[1] The ¹³C labeling allows for the precise tracking and quantification of trehalose uptake and metabolism in biological systems using techniques like mass spectrometry and NMR spectroscopy.[1] Its primary applications are in research areas such as drug delivery, cryopreservation, and studying cellular stress responses, where understanding the mechanisms of trehalose transport across cell membranes is crucial.[2][3]

Q2: Why is there low uptake of **Alpha,Beta-Trehalose-13C12** in my cell line?

Troubleshooting & Optimization





A2: Mammalian cell membranes are generally impermeable to disaccharides like trehalose.[4] [5] Low uptake can be attributed to several factors:

- Lack of specific transporters: While some uptake can be mediated by GLUT8 transporters, not all cell lines express this transporter at high levels.[6]
- Inefficient endocytosis: Endocytosis is a key mechanism for trehalose internalization.[2][4] The efficiency of this process can vary significantly between different cell types.
- Experimental conditions: Factors such as incubation time, temperature, and the concentration of Alpha, Beta-Trehalose-13C12 can all impact uptake efficiency.

Q3: Can I improve the cellular uptake of Alpha, Beta-Trehalose-13C12?

A3: Yes, several methods can be employed to enhance the intracellular delivery of trehalose:

- Physical Stress Methods: Inducing a temporary increase in membrane permeability through thermal or osmotic stress has been shown to facilitate trehalose uptake.[2] For example, a brief period of cooling can induce a membrane phase transition that allows for trehalose entry.[7]
- Electropermeabilization (Electroporation): Applying controlled electrical pulses can create transient pores in the cell membrane, allowing for the entry of trehalose.[8]
- Engineered Derivatives: Using lipophilic derivatives of trehalose, such as acetylated forms, can significantly improve membrane permeability.[5][9] These derivatives are then hydrolyzed back to trehalose by intracellular esterases.[5]
- Transporter Overexpression: For cell lines with low endogenous transporter expression, genetically engineering them to overexpress transporters like TRET1 can dramatically increase trehalose uptake.[10]

Q4: How is intracellular **Alpha, Beta-Trehalose-13C12** metabolized?

A4: Once inside the cell, trehalose can be hydrolyzed into two molecules of glucose by the enzyme trehalase.[6] The ¹³C label will be incorporated into glucose and can be traced through



various metabolic pathways, such as glycolysis. It's important to note that some trehalose may accumulate in lysosomes following endocytic uptake.[4][6]

Troubleshooting Guides

Issue 1: Low or No Detectable Intracellular Alpha, Beta-

Trehalose-13C12 Signal

Possible Cause	Recommended Solution		
Insufficient Incubation Time or Concentration	Optimize the incubation time (try a time course from 1 to 24 hours) and the concentration of Alpha,Beta-Trehalose-13C12 (e.g., 10-100 mM).		
Low Cell Viability	Ensure cells are healthy and at an optimal confluency before starting the experiment. High concentrations of extracellular trehalose can sometimes be stressful to cells.		
Inefficient Cell Lysis	Use a validated lysis protocol to ensure complete release of intracellular contents for analysis.		
Suboptimal Analytical Method	Use a highly sensitive analytical method like LC-MS/MS for accurate quantification of low concentrations of trehalose.[11]		
Ineffective Washing Steps	Ensure thorough washing of cells with ice-cold PBS to remove extracellular Alpha,Beta-Trehalose-13C12 before cell lysis.		

Issue 2: High Variability in Uptake Measurements Between Replicates



Possible Cause	Recommended Solution		
Inconsistent Cell Number	Ensure that the same number of cells are seeded in each well or dish. Perform a cell count before starting the experiment.		
Temperature Fluctuations	Maintain a consistent temperature during the incubation period, as temperature can affect membrane fluidity and transport processes.		
Edge Effects in Multi-well Plates	Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature variations.		
Inconsistent Washing	Standardize the washing procedure to ensure that all replicates are treated identically.		

Quantitative Data Summary

The following table summarizes intracellular trehalose concentrations achieved using various delivery methods as reported in the literature.



Delivery Method	Cell Type	Extracellular Trehalose (mM)	Intracellular Trehalose (mM)	Reference
Fluid-Phase Endocytosis	Mesenchymal Stem Cells	100	~14	[2]
Osmotic Pressure Difference	Red Blood Cells	Hypotonic Solution	43.2	[2]
Freezing- Thawing	Fibroblasts	250	>100	[7]
Electropermeabili zation	Mouse Myeloma Cells	290	~100	[8]
TRET1 Transporter Expression	CHO-K1, HuH-7, NIH/3T3	100	4- to 14-fold increase over control	[10]

Experimental Protocols

Protocol 1: Cellular Uptake Assay for Alpha, Beta-Trehalose-13C12 via Endocytosis

Objective: To quantify the intracellular concentration of **Alpha,Beta-Trehalose-13C12** following incubation.

Materials:

- Alpha,Beta-Trehalose-13C12
- Cell culture medium (serum-free for incubation)
- Phosphate-Buffered Saline (PBS), ice-cold
- · Cell lysis buffer
- LC-MS/MS system



Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- Cell Starvation (Optional): To enhance uptake in some cell types, you can starve the cells in glucose-free medium for a predetermined optimal duration.
- Treatment: Prepare a solution of Alpha, Beta-Trehalose-13C12 in serum-free medium at the
 desired concentration (e.g., 50 mM). Remove the existing medium from the cells and add the
 trehalose solution.
- Incubation: Incubate the cells for a set period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO₂ incubator.
- Washing: Aspirate the trehalose-containing medium and wash the cells three times with icecold PBS to remove any extracellular trehalose.
- Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.
- Sample Collection: Collect the cell lysates and centrifuge to pellet any insoluble debris.
- Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Alpha, Beta-Trehalose-13C12.
- Data Normalization: Normalize the obtained concentration to the total protein concentration or cell number in each sample.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability of **Alpha,Beta-Trehalose-13C12** across an intestinal epithelial cell monolayer.

Materials:

Caco-2 cells



- Transwell® inserts
- Culture medium (e.g., DMEM with 10% FBS)
- Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
- TEER meter
- Lucifer yellow (for monolayer integrity check)
- LC-MS/MS system

Procedure:

- Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[12][13]
- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER). Values above 250 Ω·cm² are generally acceptable.[14] Perform a Lucifer yellow permeability test to confirm tight junction integrity.
- Permeability Assay (Apical to Basolateral): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing Alpha, Beta-Trehalose-13C12 to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
- Sample Analysis: Quantify the concentration of **Alpha,Beta-Trehalose-13C12** in the collected samples using LC-MS/MS.
- Calculate Apparent Permeability (Papp): Use the following formula: Papp (cm/s) = (dQ/dt) /
 (A * C₀) Where dQ/dt is the rate of trehalose appearance in the basolateral chamber, A is the
 surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizations

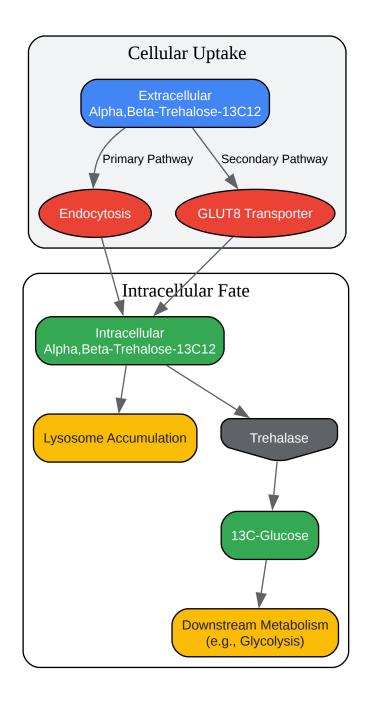




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Caption: Workflow for Cellular Uptake Assay of Alpha, Beta-Trehalose-13C12.

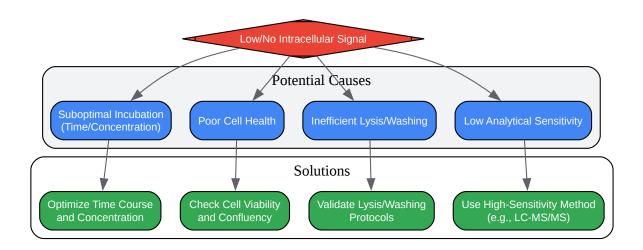




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Caption: Cellular Uptake and Fate of Alpha, Beta-Trehalose-13C12.





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Caption: Troubleshooting Logic for Low Signal in Uptake Assays.

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